Cas no 1492667-72-7 (2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile)

2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 1492667-72-7
- 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile
- EN300-1746454
- 2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile
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- Inchi: 1S/C8H8N2S/c9-4-3-7-8(6-1-2-6)10-5-11-7/h5-6H,1-3H2
- InChI Key: IIXQZAWTDISIDE-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1CC#N)C1CC1
Computed Properties
- Exact Mass: 164.04081944g/mol
- Monoisotopic Mass: 164.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
- XLogP3: 1.2
2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1746454-5.0g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1746454-10g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 10g |
$7004.0 | 2023-09-20 | ||
Enamine | EN300-1746454-0.05g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1746454-10.0g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1746454-0.5g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1746454-1g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1746454-0.1g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1746454-2.5g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1746454-0.25g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1746454-5g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile |
1492667-72-7 | 5g |
$4722.0 | 2023-09-20 |
2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile Related Literature
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile
Professional Introduction to Compound with CAS No. 1492667-72-7 and Product Name: 2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile
2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile (CAS No. 1492667-72-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic nitriles, characterized by its unique structural framework that combines a thiazole ring with a cyclopropyl substituent and an acetonitrile moiety. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The thiazole core is a well-known pharmacophore in drug discovery, frequently found in a wide range of bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its five-membered ring structure contains sulfur and nitrogen atoms, which contribute to its ability to interact with biological targets such as enzymes and receptors. In particular, the 5-position of the thiazole ring is often modified to enhance binding affinity and selectivity, as observed in numerous marketed drugs.
The incorporation of a 4-cyclopropyl substituent into the thiazole scaffold introduces steric hindrance and electronic effects that can modulate the compound's biological activity. Cyclopropyl groups are known to improve metabolic stability and binding interactions by providing rigidity to the molecular structure. This modification has been strategically employed in various drug candidates to enhance their pharmacokinetic profiles and therapeutic efficacy.
The terminal acetonitrile group in 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile further contributes to its chemical reactivity and potential for further derivatization. Acetonitrile moieties are commonly used in medicinal chemistry due to their ability to participate in hydrogen bonding interactions and their role as a bioisostere for other functional groups such as amides or carboxylic acids. This feature makes the compound a versatile intermediate for synthesizing more complex molecules.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of novel derivatives of 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile. Researchers have leveraged virtual screening techniques to identify potential binding sites on target proteins and optimize the compound's pharmacological properties. For instance, studies have demonstrated that modifications at the 4-cyclopropyl position can significantly alter the compound's affinity for specific enzymes involved in inflammatory pathways.
In addition to its structural versatility, 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile has shown promise in preclinical models as a precursor for developing treatments against various diseases. The thiazole ring's ability to engage with biological targets has been exploited in efforts to combat infectious diseases and chronic conditions. Notably, derivatives of this compound have been investigated for their potential antiviral and anti-inflammatory effects, with some showing remarkable efficacy in early-stage studies.
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the thiazole core, followed by functional group interconversions to introduce the cyclopropyl and acetonitrile moieties. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yield rates.
The compound's stability under various storage conditions is another critical consideration in its pharmaceutical application. Studies have examined its behavior under different pH levels, temperatures, and solvent environments to ensure long-term viability. These assessments are essential for formulating stable drug candidates that maintain their integrity throughout manufacturing, distribution, and use.
From a regulatory perspective, 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile must meet stringent guidelines set forth by global health authorities before entering clinical trials or reaching market approval. Compliance with Good Manufacturing Practices (GMP) ensures that all production processes adhere to quality standards, while toxicological studies evaluate potential side effects at various doses. These rigorous evaluations are crucial for safeguarding patient safety while advancing therapeutic options.
The future prospects of 2-(4-cyclopropyl-1,3-thiazol-5-yl)acetonitrile are bright, with ongoing research exploring new derivatives and applications. Innovations in drug delivery systems may further enhance its therapeutic potential by improving bioavailability or targeting specific tissues within the body. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating laboratory findings into clinical breakthroughs.
In conclusion,2-(4-Cyclopropyl-1,3-thiazol-5-yl)acetonitrile (CAS No. 1492667-72-7) represents a significant advancement in medicinal chemistry due to its unique structural features and biological relevance. Its combination of a thiazole core with cyclopropyl substitution offers a versatile platform for drug development across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing unmet medical needs worldwide.
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